Thorium nitrate pentahydrate

Description

Significance of Actinide Nitrates in Modern Research Paradigms

Actinide nitrates are crucial intermediates in the separation and purification of actinides, particularly in processes like PUREX (Plutonium and Uranium Recovery by Extraction). nih.gov Understanding their coordination chemistry in nitric acid solutions is fundamental for developing advanced nuclear fuel cycles and managing radioactive waste. nih.gov The complexation behavior of actinide ions with nitrate (B79036) ligands in aqueous and organic media dictates the efficiency of separation processes. nih.govchemrxiv.org Research into actinide nitrates, including those of thorium, americium, and curium, provides essential data for optimizing these technologies. nih.gov The study of these compounds also contributes to a deeper understanding of the fundamental bonding and stereochemistry of f-block elements. researchgate.netosti.gov

Historical Trajectories of Thorium Nitrate Pentahydrate Investigations in Chemical Science

The investigation of thorium nitrate hydrates has a history marked by some initial confusion regarding the exact number of water molecules in its crystalline structure. Early literature reported various hydrates, including dodecahydrate, hexahydrate, pentahydrate, tetrahydrate, and dihydrate. osti.gov However, systematic studies, particularly phase studies of the ternary system Th(NO₃)₄ - H₂O - HNO₃, established that the pentahydrate and tetrahydrate are the stable forms. osti.goviucr.orghathitrust.org

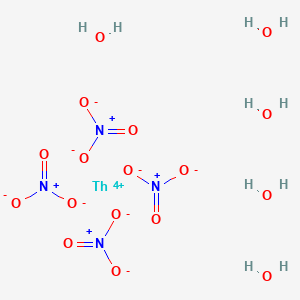

A significant milestone in the characterization of this compound was the determination of its crystal structure using X-ray diffraction. iucr.orgescholarship.orgescholarship.org These studies revealed that the thorium atom is eleven-coordinated, bonded to three water molecules and eight oxygen atoms from four bidentate nitrate groups. iucr.orgwikipedia.org This high coordination number is a characteristic feature of thorium's chemistry, attributed to its large ionic radius and high charge. wikipedia.org The U.S. government acquired a significant stockpile of thorium nitrate between 1957 and 1964 for its potential use as a nuclear fuel, a potential that was never fully realized. nrc.gov

Current Research Landscape and Academic Relevance of this compound

Contemporary research on this compound is multifaceted, spanning areas from nuclear fuel cycle development to materials science. It serves as a key precursor material for the synthesis of thorium dioxide (ThO₂), a promising fertile material for nuclear reactors. researchgate.netontosight.airesearchgate.net The thermal decomposition of this compound to produce thoria nanoparticles is an area of active investigation, with potential applications in the fabrication of advanced nuclear fuels and catalysts. researchgate.netiaea.orggrafiati.com

The compound is also utilized in the development of thorium-based metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis. Furthermore, its solution chemistry continues to be a subject of study, particularly in the context of solvent extraction for the separation of thorium from other elements. whiterose.ac.uk The academic relevance of this compound lies in its role as a fundamental compound for exploring actinide coordination chemistry and for developing new materials with advanced applications.

Scope and Objectives of Contemporary Research on this compound

The primary objectives of current research on this compound are centered on harnessing its properties for various technological advancements. A major focus is on its application in the thorium fuel cycle. oecd-nea.orgwikipedia.orgiaea.org Research aims to optimize the production of high-density, sinterable ThO₂ from thorium nitrate for use in nuclear fuel pellets. researchgate.netiaea.org

Another key objective is the development of advanced separation and purification techniques for thorium. This involves studying the solvent extraction of thorium nitrate to remove impurities and to separate it from other valuable elements. whiterose.ac.uk Additionally, researchers are exploring the synthesis of novel thorium-based materials, such as MOFs and catalysts, using thorium nitrate as a starting material. ottokemi.com Understanding the thermal decomposition behavior of this compound is crucial for controlling the properties of the resulting thorium dioxide nanoparticles. researchgate.netiaea.org

Physicochemical Properties of Thorium Nitrate Hydrates

The properties of thorium nitrate are significantly influenced by its degree of hydration. The pentahydrate and tetrahydrate are the most well-characterized and stable forms.

| Property | This compound | Thorium Nitrate Tetrahydrate |

| Chemical Formula | Th(NO₃)₄·5H₂O | Th(NO₃)₄·4H₂O |

| Molar Mass | 570.14 g/mol | 552.12 g/mol |

| Appearance | Colorless crystals wikipedia.org | White crystalline solid ontosight.ai |

| Crystal System | Orthorhombic iucr.orgwikipedia.org | Not specified |

| Coordination Number | 11 wikipedia.org | 12 wikipedia.org |

| Formation Conditions | Crystallizes from dilute nitric acid solution wikipedia.org | Crystallizes from 4-59% nitric acid solution wikipedia.org |

| Density | 2.80 g/cm³ wikipedia.org | Not specified |

| Melting Point | 55 °C (decomposes) wikipedia.org | Decomposes upon heating ontosight.ai |

Crystallographic Data of this compound

The crystal structure of this compound has been precisely determined through X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.orgwikipedia.org |

| Space Group | Fdd2 | iucr.orgcrystallography.net |

| Unit Cell Dimensions | a = 11.182 Å, b = 22.873 Å, c = 10.573 Å | iucr.orgcrystallography.net |

| Coordination Geometry | 11-coordinate | iucr.orgwikipedia.org |

| Th-O (water) Bond Distance | 2.46 Å (average) | iucr.org |

| Th-O (nitrate) Bond Distance | 2.57 Å (average) | iucr.org |

Properties

IUPAC Name |

thorium(4+);tetranitrate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.5H2O.Th/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVMRMIHIHCMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Th+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O17Th | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Thorium Nitrate Pentahydrate

Advanced Preparation Routes for Thorium Nitrate (B79036) Pentahydrate

The synthesis of thorium nitrate pentahydrate is typically achieved through carefully controlled reaction and crystallization conditions, primarily involving aqueous and acidic solutions.

The most common and direct method for preparing this compound involves the reaction of thorium(IV) hydroxide (B78521) with nitric acid. wikipedia.orgnih.gov The resulting solution is then subjected to crystallization, where the concentration of the nitric acid medium is a critical parameter that dictates the hydration state of the final product.

This compound (Th(NO₃)₄·5H₂O) is the most frequently produced form and is crystallized from dilute nitric acid solutions. wikipedia.org However, altering the acidity of the crystallization medium provides a direct route to other hydrates. Specifically, using stronger nitric acid solutions, with concentrations ranging from 4% to 59%, leads to the formation of thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O). wikipedia.org A phase study of the thorium nitrate-nitric acid-water system confirms that the pentahydrate is the stable phase that crystallizes from solutions containing 1.2% to 54% nitric acid. osti.gov Below a 1% nitric acid concentration, hydrolysis can occur, leading to the formation of partially hydrolyzed salts. osti.gov

Table 1: Influence of Nitric Acid Concentration on Thorium Nitrate Hydrate (B1144303) Formation

| Nitric Acid Concentration | Resulting Hydrate Form | Reference |

|---|---|---|

| Dilute (<1.2%) | Partially hydrolyzed salt | osti.gov |

| 1.2% - 54% | This compound (Th(NO₃)₄·5H₂O) | wikipedia.orgosti.gov |

| 4% - 59% | Thorium Nitrate Tetrahydrate (Th(NO₃)₄·4H₂O) | wikipedia.org |

Controlled precipitation is a foundational technique in the synthesis pathway to thorium nitrate hydrates. While the hydrate itself is typically formed via crystallization, the initial thorium-containing precursor is often generated through precipitation. A widely used method involves precipitating thorium hydroxide from a thorium salt solution using a base like ammonia (B1221849). chemicalbook.com The purified thorium hydroxide precipitate is then selectively dissolved in nitric acid to yield the thorium nitrate solution ready for crystallization. nih.govchemicalbook.com

Another route involves the precipitation of thorium peroxide from an acidic solution of technical grade thorium sulfate (B86663) by adding hydrogen peroxide. researchgate.net This peroxide intermediate is then filtered, washed, and dissolved in nitric acid to produce a high-purity thorium nitrate solution. researchgate.net Similarly, thorium oxalate (B1200264) can be precipitated from thorium nitrate solutions by adding oxalic acid; this intermediate can then be processed further. researchgate.netirb.hrsckcen.be The control in these methods lies in the selective precipitation of a thorium-containing solid, which is then purified and reacted with nitric acid under specific concentration conditions to form the desired hydrate.

This compound as a Versatile Precursor

This compound is a crucial starting material for the synthesis of thorium dioxide (ThO₂), a refractory ceramic with applications in nuclear fuels and catalysis. wikipedia.orgwikipedia.orgiaea.org The thermal decomposition of this compound upon strong heating yields thorium dioxide. wikipedia.org This precursor role is central to the fabrication of various ThO₂ nanostructures and ceramics.

The physical and chemical properties of this compound make it an ideal precursor for producing ThO₂ with controlled morphologies, such as nanofibers and nanoparticles.

Electrospinning is a prominent technique for fabricating nanofibers, and thorium nitrate is a key inorganic precursor in this process for creating nanofibrous ThO₂. zenodo.orgresearchgate.net In one approach, an aqueous solution containing thorium nitrate and a supporting polymer, such as polyvinyl alcohol (PVA), is electrospun. zenodo.orgresearchgate.net This produces composite "green" fibers which are subsequently calcined at elevated temperatures (e.g., 773 K) to remove the polymer and convert the nitrate to pure thorium dioxide, resulting in nanofibers with diameters in the range of 76 ± 25 nm. zenodo.orgresearchgate.net

Table 2: Parameters for Electrospinning of ThO₂ Nanofibers

| Inorganic Precursor | Supporting Polymer | Calcination Temperature | Resulting Nanofiber Diameter | Reference |

|---|---|---|---|---|

| Thorium Nitrate | Polyvinyl Alcohol (PVA) | 773 K | 76 ± 25 nm | zenodo.orgresearchgate.net |

| Thorium Acetylacetonate | Polyvinylpyrrolidone (PVP) | 673 K | 34 ± 18 nm | zenodo.orgresearchgate.net |

Chemical precipitation from thorium nitrate solutions is a versatile and effective method for synthesizing thorium dioxide nanoparticles. researchgate.net This process involves dissolving this compound in a solvent and adding a precipitating agent to form an intermediate thorium compound, which is then converted to ThO₂ via thermal treatment. The choice of precipitant and its concentration significantly influences the size of the resulting nanoparticles.

For instance, using aqueous ammonia or sodium hydroxide as the precipitant with a 0.1 M Th(NO₃)₄·5H₂O solution yields crystalline ThO₂ nanoparticles. researchgate.net Research has shown that using a 3M ammonia solution results in ThO₂ particles of approximately 2 nm, regardless of the initial thorium nitrate concentration (from 0.1M to 1M). researchgate.net In contrast, using sodium hydroxide as the precipitant tends to produce slightly larger nanoparticles. researchgate.net Other synthetic routes include sol-gel methods where thorium nitrate is hydrolyzed in the presence of a structure-directing agent, followed by calcination to produce ThO₂ powders with high surface area. ajchem-a.com Direct thermolysis of this compound powder, either by direct heating in air (e.g., at 200°C for 5 hours) or via solvothermal treatment, can also produce ultrafine ThO₂ nanoparticles of 2–4 nm. atlantis-press.comresearchgate.net

Table 3: Effect of Precipitant on ThO₂ Nanoparticle Size

| Thorium Nitrate Concentration | Precipitant | Precipitant Concentration | Resulting ThO₂ NP Size | Reference |

|---|---|---|---|---|

| 0.1 M - 1 M | Aqueous Ammonia (NH₃·H₂O) | 3 M | ~2 nm | researchgate.net |

| 0.1 M | Sodium Hydroxide (NaOH) | 3 M | 3.6 nm | researchgate.net |

| 0.1 M | Sodium Hydroxide (NaOH) | 1 M | 3 nm | researchgate.net |

Compound Glossary

Synthesis of Thorium Dioxide (ThO₂) Nanomaterials and Ceramics

Hydrothermal Synthesis of ThO₂ Microspheres

Hydrothermal synthesis is a prominent method for producing well-defined thorium dioxide microspheres. This technique involves the chemical reaction of substances in a sealed, heated aqueous solution above the boiling point of water.

The conversion of thorium-based precursors into thorium dioxide under hydrothermal conditions is a subject of detailed study. For instance, the hydrothermal treatment of thorium oxalate (Th(C₂O₄)₂·nH₂O) has been explored to produce ThO₂·nH₂O. iaea.org This process requires temperatures above 220°C and treatment times longer than 5 hours due to the high stability of the oxalate precursor. iaea.org The formation of the oxide proceeds through the hydrolysis of Th⁴⁺ ions following the decomposition of the oxalate. iaea.org The resulting ThO₂·nH₂O samples typically contain small amounts of residual carbon and water. iaea.org These impurities, often in the form of carbonates, can be trapped between nanosized crystallites, influencing the crystal lattice and promoting the self-assembly of crystallites into spherical aggregates. iaea.org

Similarly, thorium aspartate tetrahydrate has been used as a precursor, which can be converted into ThO₂·nH₂O microspheres under hydrothermal conditions. researchgate.net This method offers a pathway to tune the morphology of the final oxide product. researchgate.net While these examples use precursors derived from thorium nitrate, the general principles of hydrolysis and controlled precipitation under hydrothermal conditions are central to forming spherical ThO₂ particles. The choice of precursor and reaction conditions, such as temperature and time, significantly impacts the final product's characteristics. nih.gov

Solid-State Pyrolysis of Polymeric Precursors to ThO₂

Solid-state pyrolysis, or thermal decomposition, provides an alternative route to synthesize thorium dioxide from precursors, including polymeric structures. This method involves heating a solid precursor material in a controlled atmosphere to induce chemical and physical changes, ultimately yielding the desired oxide.

The thermal treatment of thorium-containing coordination polymers is one such example. A thorium terephthalate (B1205515) complex, Th(bdc)₂(DMF)₂, undergoes a structural transition upon heating to form the crystalline solid Th(bdc)₂. nih.gov Further heating at higher temperatures would lead to the decomposition of the organic linker, leaving behind thorium dioxide.

Another relevant precursor is thorium aspartate tetrahydrate (Th(C₄NO₄H₆)₄·4H₂O). researchgate.net Classical high-temperature heat treatment of this compound results in a pseudomorphic conversion to thorium dioxide. This process retains the morphology of the original precursor material while effectively eliminating residual carbon content and increasing the average crystallite size of the resulting ThO₂. researchgate.net

| Precursor | Conversion Method | Key Findings |

| Thorium Oxalate (Th(C₂O₄)₂·nH₂O) | Hydrothermal | Requires T > 220°C and t > 5h; forms spherical aggregates. iaea.org |

| Thorium Aspartate Tetrahydrate | High-Temperature Heat Treatment | Results in pseudomorphic conversion to ThO₂; eliminates carbon. researchgate.net |

| Thorium Terephthalate (Th(bdc)₂(DMF)₂) | Thermal Treatment | Shows a structural transition to Th(bdc)₂ before final decomposition. nih.gov |

Formation of Other Thorium Compounds and Complexes

Beyond the synthesis of thorium dioxide, this compound is a key starting material for creating a diverse range of complex thorium-based chemical structures.

Mixed-Ligand Thorium(IV) Complexes

Thorium(IV) ions can form stable mixed-ligand complexes, which consist of a central thorium ion bonded to two or more different types of ligands. These complexes are often prepared in aqueous solutions and studied to understand their stability and thermodynamic properties.

Research has shown that mixed-ligand chelates of thorium(IV) can be formed by reacting Th(IV) chelates of multidentate primary ligands, such as ethylenediaminetetraacetic acid (EDTA), with various bidentate secondary ligands. osti.gov When the stoichiometry is such that the coordination vacancies of the thorium ion are completely filled, the resulting mixed-ligand chelates exhibit greater stability against hydrolysis compared to complexes with only one type of ligand. osti.gov

Thermometric titration studies have been employed to measure the heats of formation of mixed-ligand complexes. nih.gov In these studies, primary ligands like EDTA and 1,2-diaminocyclohexane-N,N,N',N'-tetra-acetate (DCTA) are used in conjunction with secondary ligands such as pyrocatechol, tiron, and salicylic (B10762653) acid. nih.gov The investigations revealed that the enhanced stability of these mixed-ligand chelates is primarily driven by entropy effects rather than enthalpy changes. nih.gov

Table of Ligands Used in Mixed-Ligand Thorium(IV) Complexes

| Primary Ligands | Secondary Ligands |

|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | Pyrocatechol |

| 1,2-diaminocyclohexane-N,N,N',N'-tetra-acetate (DCTA) | Tiron |

| N-hydroxyethylethylenediaminetriacetic acid | Chromotropic acid |

| Nitrilotriacetic acid | Potassium hydrogen phthalate |

| 8-hydroxyquinoline-5-sulphonic acid | |

| Iminodiacetic acid | |

| 5-sulphosalicylic acid |

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com Thorium nitrate is a common precursor for synthesizing thorium-based MOFs and coordination polymers due to its solubility and reactivity.

Several thorium-based coordination polymers have been synthesized hydro/solvothermally using thorium nitrate as the thorium source and trimesic acid (H₃btc) as the organic linker. researchgate.net The resulting structures depend on factors like the Th/H₃btc molar ratio. For example, compounds such as Th₃O(btc)₃(OH)(H₂O)₂·2.9DMF·1.5H₂O and Th(btc)(NO₃)(DMF)₂ have been crystallized from N,N-dimethylformamide (DMF) solvent. researchgate.net One of these structures exhibits a 3D porous open-framework with significant channels, highlighting the potential of thorium MOFs for applications in sorption. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Thorium Nitrate Pentahydrate

Crystallographic Investigations

The precise three-dimensional arrangement of atoms within thorium nitrate (B79036) pentahydrate has been extensively studied using crystallographic techniques. These methods provide fundamental information regarding the compound's structure, from the dimensions of its basic repeating unit to the intricate bonding environment of the central thorium atom.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic structure of crystalline solids. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a detailed model of the electron density, and thus the atomic positions, can be constructed.

Early crystallographic work on thorium nitrate pentahydrate, sometimes previously misidentified as a hexahydrate, successfully determined the unit cell, space group, and the positions of the heavy thorium atoms. escholarship.org More comprehensive studies have refined these parameters, confirming the compound's crystal system and providing precise measurements of the unit cell dimensions. escholarship.org

Crystals of this compound, with the chemical formula Th(NO₃)₄·5H₂O, are colorless and belong to the orthorhombic crystal system. wikipedia.org The specific space group identified through systematic absences in the diffraction data is Fdd2. escholarship.org This space group imposes certain symmetry constraints on the arrangement of atoms within the crystal lattice. The unit cell parameters, which define the dimensions of the fundamental repeating block of the structure, have been determined at approximately 21°C. escholarship.org

| Parameter | Value (Å) |

|---|---|

| a | 11.182 ± 0.005 |

| b | 22.873 ± 0.005 |

| c | 10.573 ± 0.003 |

| α, β, γ | 90° |

Crystal System: Orthorhombic Space Group: Fdd2

The coordination environment of the thorium(IV) ion is a key feature of the crystal structure. SC-XRD analysis reveals that the thorium atom is surrounded by a total of eleven oxygen atoms, making this compound a notable example of 11-coordination. wikipedia.org This high coordination number is characteristic of the large ionic radius of the Th⁴⁺ ion.

The primary coordination sphere of the thorium atom is comprised of oxygen atoms from both the nitrate anions and water molecules. Specifically, each thorium atom is bonded to:

Eight oxygen atoms from four bidentate nitrate groups. In a bidentate arrangement, two oxygen atoms from the same nitrate ion bind to the central metal ion. wikipedia.org

Three oxygen atoms from three of the five water molecules present in the formula unit. wikipedia.org

The remaining two water molecules are not directly coordinated to the thorium ion but are incorporated into the crystal lattice as water of crystallization. wikipedia.org The arrangement of these eleven oxygen atoms around the thorium center results in a highly polar and complex coordination geometry. escholarship.org The bond distances between the thorium atom and the coordinating oxygen atoms have been determined, showing distinct average lengths for the Th-O bonds involving water molecules versus those involving nitrate groups. escholarship.org

| Bond Type | Average Bond Length (Å) |

|---|---|

| Th-O (water) | 2.46 |

| Th-O (nitrate) | 2.57 |

Hydrogen bonding plays a crucial role in stabilizing the crystal structure of hydrated salts. In this compound, an intricate network of hydrogen bonds exists, involving both the coordinated and uncoordinated water molecules as well as the oxygen atoms of the nitrate groups. escholarship.orgwikipedia.org

Diffraction studies have shown that all available hydrogen atoms participate in this network. escholarship.org The hydrogen bonds are formed when a hydrogen atom of a water molecule is attracted to an electronegative oxygen atom of a nearby nitrate ion or another water molecule. The lengths of these O-H···O bonds have been found to range from 2.71 to 2.96 Å, which are typical for such interactions. escholarship.org This extensive network of hydrogen bonds links all the components of the crystal—the thorium coordination complexes, the uncoordinated water molecules, and the nitrate ions—into a stable, three-dimensional supramolecular architecture. rsc.org

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. It is particularly valuable for phase identification, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. Studies on thorium nitrate hydrates have established that the pentahydrate and tetrahydrate forms have distinct PXRD patterns, allowing for their unambiguous identification. osti.gov This method is also employed to analyze the solid residues formed during the thermal decomposition of this compound, helping to identify the formation of intermediate products and the final thorium dioxide (thoria) phase. researchgate.net

Furthermore, the width of the diffraction peaks in a PXRD pattern is related to the average size of the crystallites in the sample. This relationship is described by the Scherrer equation. While this analysis is more commonly applied to the nanocrystalline thoria produced from the thermal decomposition of thorium nitrate, the principle remains applicable. researchgate.netbohrium.com The Scherrer equation allows for the estimation of crystallite size by relating the peak broadening to the crystallite dimensions, providing valuable information on the material's microstructure. bohrium.com

Rietveld refinement is a powerful computational method for analyzing powder diffraction data. wikipedia.orgmalvernpanalytical.com The technique involves fitting a complete theoretical diffraction pattern, calculated from a structural model, to the entire measured experimental pattern. wikipedia.org By using a non-linear least squares algorithm, the method refines various instrumental and structural parameters until the calculated pattern shows the best possible match to the observed data. wikipedia.orgscispace.com

For this compound, Rietveld refinement of its PXRD data can be used to derive or refine key structural parameters. Starting with an initial model, such as one derived from single-crystal data, the refinement process can precisely determine lattice parameters (a, b, and c), atomic coordinates within the unit cell, and other structural details. malvernpanalytical.com This is particularly useful for studying materials under non-ambient conditions or for samples not available as single crystals. While specific studies detailing the Rietveld refinement of this compound are not prominent in the reviewed literature, the method represents a standard and powerful approach for extracting detailed structural information from its powder diffraction pattern. malvernpanalytical.comscispace.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallite Size Analysis

Characterization of Intermediate Decomposition Products

The thermal decomposition of this compound is a complex process involving discrete steps of dehydration and denitration, ultimately yielding thorium(IV) oxide. nih.gov The characterization of the solid intermediate products formed at various stages of this decomposition pathway is crucial for understanding the transformation mechanism. Techniques such as X-ray diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) have been employed to analyze the residues after heating to specific temperatures. nih.gov

Studies combining thermogravimetric analysis (TGA) with evolved gas analysis-mass spectrometry (EGA-MS) have helped to resolve the complexity of the decomposition profile. nih.gov The initial stages involve the loss of water of hydration. nih.gov As the temperature is further increased, the stepwise denitration process begins. nih.gov XRD analysis of the intermediate residues reveals the formation of nanocrystalline thoria (ThO₂). nih.gov This nanocrystalline phase eventually agglomerates into a microcrystalline structure at higher temperatures. nih.gov The entire decomposition process involves a systematic change in the chemical environment around the central thorium atom, leading from the hydrated nitrate salt to the final oxide product. nih.gov

Vibrational Spectroscopic Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the nature of nitrate coordination and the role of water molecules in the structure of thorium nitrate hydrates. The infrared spectrum of the hydrated salt is characteristic of a coordinated nitrato group (C₂ᵥ symmetry) rather than a free ionic nitrate ion (D₃ₕ symmetry). rsc.org This coordination is evidenced by the splitting of the ν₃ vibrational mode of the nitrate ion and the appearance of other bands that are infrared-inactive for the free ion. rsc.org

The state of hydration significantly influences the nitrate coordination. In the fully hydrated form, strong hydrogen bonding exists between the nitrate groups and the lattice water. rsc.org This interaction is believed to be important in distorting the nitrate symmetry from D₃ₕ to C₂ᵥ. As the compound is dehydrated by heating, a gradual shift from the coordinated nitrato form to the ionic nitrate form is observed in the FTIR spectra. rsc.org The removal of water molecules reduces the hydrogen bonding, allowing the nitrate group to adopt a more symmetrical, ionic configuration. rsc.org Studies show that the quantity of ionic nitrate increases with heat treatment up to approximately 170°C. Above this temperature, the concentration of ionic nitrate decreases, indicating the onset of denitration. rsc.org

The coordination environment of the thorium ion in its various hydrated forms, such as the tetrahydrate and pentahydrate, also plays a role. In thorium nitrate tetrahydrate, Th(NO₃)₄(H₂O)₄, the thorium atom is 12-coordinate, bonded to four bidentate nitrate groups and four water molecules. osti.gov The pentahydrate, Th(NO₃)₄(H₂O)₅, actually exists as [Th(NO₃)₄(H₂O)₃]·2H₂O, where the thorium center is 11-coordinate. The hydrogen bonding network that connects these complex units is substantially different between the hydrates, which can be probed by vibrational spectroscopy.

Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular vibrations and symmetry of this compound. The Raman spectrum of a thorium nitrate hydrate (B1144303) sample reveals the presence of thorium-oxygen bonding. wikipedia.org It also allows for the differentiation between various nitrate species, including complexed (coordinated) nitrate and free nitrate ions. wikipedia.org This distinction is based on the vibrational frequencies and symmetries of the nitrate groups. For instance, the symmetric stretching mode (ν₁) of the nitrate ion is a strong, sharp peak in the Raman spectrum, and its position can indicate the nature of its interaction with the thorium cation.

Studies on thorium nitrate have identified vibrational bands corresponding to both anhydrous Th(NO₃)₄ and complexed nitrate, highlighting the complex nature of the solid-state structure. wikipedia.org As with FTIR, the symmetry of the nitrate group is a key aspect of spectral interpretation. The high symmetry of the free nitrate ion (D₃ₕ) results in specific selection rules for Raman activity. When the nitrate acts as a ligand, its symmetry is lowered (e.g., to C₂ᵥ for a bidentate ligand), leading to changes in the number and position of Raman-active bands. This allows for a detailed analysis of the coordination chemistry in the solid state.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituents of this compound. XPS studies confirm the presence of thorium, nitrogen, and oxygen in the compound. wikipedia.org

A key finding from XPS analysis is that during the thermal decomposition process, the Th⁴⁺ oxidation state remains unchanged as the material converts from thorium nitrate hydrate to thorium oxide. nih.gov Although the core electron binding energies of the thorium atom show systematic shifts, indicating an alteration in the chemical environment, this is not due to a change in oxidation state. nih.gov For instance, analysis of the Th 4f spectra provides this information. The O/Th atomic ratios for the intermediate products formed during decomposition can also be determined from XPS data, providing stoichiometric information on the transformation pathway. nih.gov Furthermore, the analysis of shake-up satellites in the Th 4f₅/₂ spectra can provide additional corroboration of the changes in the chemical environment surrounding the thorium atom. nih.gov

Table 1: Representative XPS Binding Energies for Thorium Compounds

| Spectral Region | Binding Energy (eV) | Compound/State | Reference |

|---|---|---|---|

| Th 4f₇/₂ | ~333.1 | Th metal | nih.gov |

| Th 4f₇/₂ | ~335.0 | ThO₂ | nih.gov |

| O 1s | ~530.2 | ThO₂ | nih.gov |

Note: Binding energies can vary slightly depending on instrument calibration and sample condition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Ligand Environment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes like ¹⁵N, is instrumental in elucidating the speciation of thorium nitrate complexes in solution. While solid-state NMR of thorium compounds is challenging, solution-state studies provide direct insight into the coordination of nitrate ligands.

In studies using thorium as a surrogate for other actinides, ¹⁵N NMR spectra of thorium nitrate in a non-aqueous solvent mixture (deuterated acetone (B3395972) and CFCl₃) at low temperatures (-100 °C) have successfully identified multiple nitrato complexes. wikipedia.org As the ratio of nitrate to thorium is increased, distinct NMR peaks appear and evolve, corresponding to different species. wikipedia.org Four specific nitrato complexes have been observed and assigned: Th(NO₃)³⁺, Th(NO₃)₂²⁺, Th(NO₃)₄, and Th(NO₃)₆²⁻. wikipedia.org The order of their appearance and the changes in their integrated peak intensities as a function of the nitrate-to-thorium ratio allow for unambiguous assignment. wikipedia.org Interestingly, under the conditions studied, the tri- and pentanitrato complexes were not observed, suggesting they are less stable intermediates. wikipedia.org

Table 2: Observed ¹⁵N NMR Chemical Shifts for Thorium Nitrato Complexes

| Complex | Chemical Shift (ppm) |

|---|---|

| Th(NO₃)³⁺ | -7.2 |

| Th(NO₃)₂²⁺ | -7.6 |

| Th(NO₃)₄ | -3.4 |

| Th(NO₃)₆²⁻ | -4.8 |

| Free NO₃⁻ | -14.8 to -9.6 |

Data obtained in a deuterated acetone/CFCl₃ solvent at -100 °C. Chemical shifts are relative to an external standard. wikipedia.org

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the local geometric and electronic structure around a specific element. For thorium nitrate, XAS at the Th L₃-edge can be used to probe the coordination environment of the thorium atom, including bond distances, coordination numbers, and the identity of neighboring atoms.

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region is strongly sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. osti.gov For thorium compounds, the XANES spectra serve as a fingerprint for the chemical environment, confirming the Th(IV) oxidation state. nih.gov

The EXAFS region provides quantitative structural information. Analysis of the EXAFS oscillations can determine the distances between the central thorium atom and the oxygen atoms of the coordinating nitrate and water ligands. It can also determine the number of these coordinating atoms (the coordination number). nsf.gov For instance, in studies of various actinide complexes, EXAFS has been used to determine actinide-ligand bond lengths and confirm coordination numbers. nsf.gov This technique is particularly valuable for characterizing species in both solid and solution phases, providing a direct probe of the local structure that is not dependent on long-range crystalline order.

Solution Chemistry and Complexation Behavior of Thorium Nitrate Pentahydrate

Aqueous Speciation and Hydrolysis Kinetics of Thorium(IV)

The Th⁴⁺ ion in aqueous solution is subject to extensive hydrolysis, even in acidic conditions. wikipedia.org This process involves the coordination of water molecules to the thorium cation, followed by deprotonation to form hydroxo and oxo species. The hydrolysis of thorium is a complex phenomenon due to the formation of colloids or polymeric species, even at low concentrations. researchgate.net The initial hydrolysis step can be represented by the reaction:

Th⁴⁺ + nH₂O ⇌ [Th(OH)ₙ]⁽⁴⁻ⁿ⁾⁺ + nH⁺

Significant discrepancies exist in the literature regarding the formation constants for these hydrolyzed species, with the appearance of the first hydroxo complex, Th(OH)³⁺, reported to occur over a wide pH range. energy.gov Spectroscopic studies have indicated that at a pH below 2.5, the hydrolysis of Th(IV) can be largely ignored. researchgate.net

Polymeric Hydroxo Species Formation and Equilibria

A key feature of thorium(IV) hydrolysis is the propensity to form polynuclear hydroxo-bridged species. researchgate.net As the pH increases and hydrolysis proceeds, these monomeric hydroxo species condense into larger polymers. wikipedia.org This polymerization process involves the conversion of hydroxyl-bridged polymer links ('ol' bridges) to more stable oxygen-bridged linkages ('oxo' bridges) over time, a process referred to as aging. iaea.orgosti.gov

Research has identified several distinct polymeric hydrolysis products in aqueous solutions, including dimers, tetramers, and hexamers. researchgate.netrsc.org The structures of these species have been investigated, revealing complex arrangements:

Dimer: [Th₂(OH)₂]⁶⁺

Tetramer: [Th₄(OH)₈]⁸⁺

Hexamer: [Th₆(OH)₁₅]⁹⁺ or a [Th₆O₈]⁸⁺ core. researchgate.netresearchgate.netrsc.org

The formation of these polymeric species is highly dependent on factors like thorium concentration and temperature. Studies at variable temperatures have shown that the equilibrium constants for the formation of these polymers increase significantly with temperature. rsc.org For instance, the formation constants for the (2,2), (8,4), and (15,6) species (representing Th₂(OH)₂, Th₄(OH)₈, and Th₆(OH)₁₅ respectively) were found to increase by 3, 7, and 11 orders of magnitude as the temperature rose from 283 K to 358 K. rsc.org

Influence of pH and Ionic Strength on Thorium Speciation

The speciation of thorium(IV) in aqueous solution is profoundly influenced by both pH and ionic strength. The pH is a critical factor, as it directly controls the extent of hydrolysis. researchgate.net At very low pH (< 2.5), the unhydrolyzed aqua ion, [Th(H₂O)ₙ]⁴⁺, is the predominant species. researchgate.net As the pH increases, a cascade of hydrolysis reactions occurs, leading to the sequential formation of monomeric and then polymeric hydroxo complexes. researchgate.net Above pH 4, hydrolysis becomes more pronounced, culminating in the precipitation of gelatinous thorium hydroxide (B78521). wikipedia.org

Ionic strength also plays a significant role in thorium speciation and its interactions in solution. Studies on the solvent extraction of Th(IV) from nitrate (B79036) media have shown that the distribution ratio, and thus the extraction efficiency, increases with an increase in ionic strength. researchgate.net This effect is attributed to changes in the activity of water and the salting-out effect of the electrolyte. researchgate.net Conversely, in adsorption processes, the effect of ionic strength can differentiate between complexation mechanisms; a strong dependence of adsorption on ionic strength suggests the formation of outer-sphere complexes, while a lack of dependence points to inner-sphere complex formation. youtube.com

| Condition | Dominant Species/Process | Reference |

|---|---|---|

| Low pH (< 2.5) | Unhydrolyzed aqua ion [Th(H₂O)ₙ]⁴⁺ | researchgate.net |

| Increasing pH (2.5 to 4) | Formation of monomeric hydroxo species (e.g., [Th(OH)]³⁺, [Th(OH)₂]²⁺) | researchgate.net |

| Higher pH (> 4) | Formation of polymeric hydroxo species (e.g., [Th₂(OH)₂]⁶⁺) and eventual precipitation of Th(OH)₄ | wikipedia.orgresearchgate.net |

| Increasing Ionic Strength | Increased extraction from nitrate media due to salting-out effect | researchgate.net |

Homogeneous Hydrolysis via Thermal Decomposition of Urea (B33335)

A method for achieving controlled precipitation of thorium from a thorium nitrate solution is through homogeneous hydrolysis induced by the thermal decomposition of urea. scispace.comresearchgate.net When heated in solution (e.g., at 90-100°C), urea decomposes to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). scispace.com The ammonia gradually raises the pH of the solution, promoting the slow and uniform hydrolysis and precipitation of thorium. scispace.com

The kinetics of this process are sensitive to both temperature and the concentration of urea. An increase in temperature from 90°C to 100°C can decrease the time required for precipitation by up to 70%. scispace.com Similarly, increasing the urea-to-thorium ratio accelerates the rate of pH increase and reduces precipitation time. scispace.com This method results in the formation of nanocrystalline thorium dioxide (ThO₂) with a crystallite size of approximately 10 nm. researchgate.net The process ensures a highly efficient precipitation of thorium, reaching over 99% after 24 hours. scispace.com

Complexation with Nitrate Ligands in Aqueous and Non-Aqueous Solutions

Thorium(IV) forms stable complexes with nitrate ions in both aqueous and non-aqueous solutions. wikipedia.org Thorium tetranitrate is notably soluble not only in water but also in polar organic solvents like alcohols, which is a distinctive property among multiply charged ion salts. wikipedia.orgwikipedia.org In aqueous solutions, high-energy X-ray scattering has revealed that the nitrate ion coordinates with the thorium center in a bidentate fashion. nih.gov This bidentate coordination is consistent with the structures observed in solid-state thorium nitrate hydrates. nih.govnih.govacs.org The coordination number of thorium can range widely, with the pentahydrate form, Th(NO₃)₄·5H₂O, being an early example of an 11-coordinate compound. wikipedia.orgwikipedia.org

Thermodynamics of Thorium-Nitrate Complex Formation (Endothermicity, Entropy-Driven)

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| ΔG (Gibbs Free Energy) | Slightly negative | Spontaneous reaction | rsc.org |

| ΔH (Enthalpy) | Positive | Endothermic reaction (heat is absorbed) | rsc.orgrsc.org |

| ΔS (Entropy) | Positive | Entropy-driven process; increase in disorder | rsc.org |

All three hydrolysis reactions identified—(2,2), (8,4), and (15,6)—are endothermic at 298 K, with reported formation enthalpies of 118, 236, and 554 kJ mol⁻¹, respectively. rsc.org

Inner-Sphere vs. Outer-Sphere Complexation Mechanisms

Complexation reactions in solution can proceed via two primary mechanisms: inner-sphere and outer-sphere.

Outer-sphere complexation: The metal ion and the ligand are separated by at least one layer of solvent molecules in their hydration shells. The interaction is primarily electrostatic. youtube.com

Inner-sphere complexation: The ligand displaces solvent molecules from the primary coordination shell of the metal ion and binds directly to it. youtube.comyork.ac.ukdavuniversity.org This involves the formation of a direct chemical bond.

For the thorium-nitrate system, experimental evidence strongly points towards an inner-sphere complexation mechanism. rsc.org The bidentate coordination of the nitrate ions, where two oxygen atoms from the nitrate directly bond to the thorium center, is a definitive characteristic of an inner-sphere complex. nih.govacs.org Further confirmation comes from thermodynamic data and comparisons with similar actinide(IV) complexes. rsc.org This direct coordination is facilitated by the fact that at least one of the reacting complexes is labile, allowing for the displacement of coordinated water molecules by the incoming nitrate ligand. davuniversity.org

Stability Constants Determination and Speciation Modeling

The behavior of thorium in aqueous solutions is dictated by the formation of various complex species, and understanding this behavior requires the determination of stability constants. These constants are equilibrium constants for the formation of a complex from its constituent ions and are essential for developing accurate speciation models. Such models predict the distribution and concentration of different thorium species under varying chemical conditions, such as pH and ligand concentration.

Several experimental techniques are employed to determine the stability constants of thorium complexes. Potentiometric titration is a common method used to study the complexation of Th(IV) with various ligands. researchgate.net Calorimetry provides data on the enthalpy of complexation, which, along with stability constants, gives a complete thermodynamic profile of the system. researchgate.net For instance, a study on the complexation of thorium(IV) with malonate used both potentiometry and calorimetry to determine stability constants and enthalpies at different temperatures. researchgate.net

Modern spectroscopic methods also play a crucial role. High-energy X-ray scattering (HEXS) can provide detailed structural information on the coordination of thorium ions in solution, such as the number of bound ligands. nih.gov This data can be used to calculate Th-NO₃ stability constants, which are fundamental to describing the reaction energetics at a molecular level. nih.gov Other techniques like solvent extraction are also utilized, particularly for studying complexation with organic ligands. bilkent.edu.tr

The data obtained from these methods are used to model the aqueous speciation of thorium. For example, in a nitrate medium, thorium(IV) can form a series of complexes, such as [Th(NO₃)]³⁺, [Th(NO₃)₂]²⁺, and so on. Speciation modeling, using software like PHREEQC, can calculate the relative abundance of these species as a function of nitric acid concentration. usgs.gov These models are critical in fields such as nuclear fuel reprocessing and waste management, where the solubility and mobility of thorium are of paramount concern.

Table 1: Examples of Determined Stability Constants for Thorium(IV) Complexes with Various Ligands

| Ligand | Complex Species | Log β | Method | Ionic Strength (M) | Temperature (°C) |

|---|---|---|---|---|---|

| DTPA | Th(DTPA) | 29.6 ± 1 | Potentiometry | 1.0 (NaCl) | 25.0 |

| Malonate | Th(L)2+ | 7.55 | Potentiometry | 1.05 (NaClO4) | 25.0 |

| Malonate | Th(L)2 | 13.56 | Potentiometry | 1.05 (NaClO4) | 25.0 |

| Malonate | Th(L)32- | 17.06 | Potentiometry | 1.05 (NaClO4) | 25.0 |

| Oxalate (B1200264) | Th(Ox)2 | 12.92 ± 0.01 | Solvent Extraction | 3.0 (NaClO4) | 25.0 |

Note: This table provides examples of stability constants for thorium with different ligands to illustrate the concept. L represents the malonate ligand, and Ox represents the oxalate ligand. researchgate.netresearchgate.netbilkent.edu.tr

Solubility Behavior and Phase Equilibria in Multi-Component Systems

The solubility of thorium nitrate is significantly influenced by the composition of the aqueous solution, particularly the presence of nitric acid. The study of phase equilibria in the thorium nitrate – water – nitric acid system is crucial for processes like crystallization and purification.

System Thorium Nitrate – Water – Nitric Acid Phase Diagrams

The ternary system of Th(NO₃)₄ – H₂O – HNO₃ at 25°C reveals the stability regions of different hydrated forms of thorium nitrate. osti.gov A phase diagram for this system shows that the solubility of thorium nitrate pentahydrate decreases as the concentration of nitric acid increases from very low levels. osti.gov The solubility curve extends from a point of 36.08% water and 62.71% thorium nitrate, decreasing to about 25% water and 26% thorium nitrate. osti.gov At this point, the solid phase in equilibrium with the solution changes.

The diagram is characterized by invariant points, where three phases coexist in equilibrium. One such key point is the invariant point for the tetrahydrate-pentahydrate pair, which occurs at a composition of 17.70% water and 28.67% thorium nitrate. osti.gov Another invariant point, for the tetrahydrate-anhydrous solid pair, is found at 5.10% water and 21.13% thorium nitrate. osti.gov These points define the boundaries of the stability fields for the different solid phases.

Table 2: Key Points in the Th(NO₃)₄ – H₂O – HNO₃ System at 25°C

| Solid Phase(s) in Equilibrium | Liquid Phase Composition (% Water) | Liquid Phase Composition (% Thorium Nitrate) | Description |

|---|---|---|---|

| Pentahydrate | 36.08 | 62.71 | Start of pentahydrate solubility curve |

| Pentahydrate + Tetrahydrate | 17.70 | 28.67 | Invariant point |

| Tetrahydrate + Anhydrous Solid | 5.10 | 21.13 | Invariant point |

| Partially Hydrolyzed Salt | 35.96 | 63.61 | Occurs in solutions with <1% nitric acid |

Data extracted from the ternary phase diagram study by Ferraro and Katzin (1953). osti.gov

Stability of Hydrates (Pentahydrate, Tetrahydrate) in Solution

Combined phase studies, crystallization experiments, and X-ray analysis have established that at 25°C, the pentahydrate (Th(NO₃)₄·5H₂O) and the tetrahydrate (Th(NO₃)₄·4H₂O) are the stable hydrates of thorium nitrate. osti.govgoogle.com Earlier reports of other hydrates like the dodecahydrate or hexahydrate have not been substantiated in these studies. osti.gov

The stability of each hydrate (B1144303) is dependent on the nitric acid concentration of the solution from which it crystallizes. The pentahydrate is the stable phase that crystallizes from solutions containing nitric acid concentrations between approximately 1.2% and 54%. osti.gov When the nitric acid concentration is higher, the tetrahydrate becomes the stable form. wikipedia.org Conversely, in solutions with very low nitric acid content (less than 1%), hydrolysis occurs, leading to the precipitation of a partially hydrolyzed salt instead of the pentahydrate. osti.gov The transition between the pentahydrate and tetrahydrate stability regions is marked by the invariant point where they coexist. osti.gov

Interactions with Other Anions (e.g., Fumarate (B1241708), Maleate)

A study on the complexation of thorium(IV) with malonate, a dicarboxylate, identified the formation of three successive complexes: [Th(L)]²⁺, [Th(L)₂], and [Th(L)₃]²⁻, where L represents the malonate anion. researchgate.net The stability of these complexes was found to increase with temperature. researchgate.net Similarly, thorium forms stable complexes with oxalate, including species like Th(Ox) and Th(Ox)₂. bilkent.edu.tr The formation of these highly stable complexes can lead to the precipitation of insoluble salts, such as thorium oxalate, from aqueous solutions. wikipedia.org

This strong affinity for carboxylate groups suggests that thorium nitrate would readily interact with other dicarboxylates like maleate (B1232345) and fumarate. The interaction would likely involve the formation of chelate complexes, where the dicarboxylate anion binds to the thorium ion through its two carboxylate groups. The stability of these complexes would influence the solubility and speciation of thorium in solutions containing these organic anions.

Thermal and Kinetic Studies of Thorium Nitrate Pentahydrate Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) Investigations

TGA and DTG are powerful analytical techniques used to study the mass changes of a material as a function of temperature. The TGA curve plots the mass of the sample against temperature, while the DTG curve, the first derivative of the TGA curve, shows the rate of mass change, with peaks indicating the temperature of maximum reaction rate for each decomposition step.

Dehydration Mechanisms and Stages

The initial phase in the thermal decomposition of thorium nitrate (B79036) pentahydrate is the removal of its five molecules of water of hydration. This process is not a single event but occurs in multiple, often overlapping, stages. Studies have shown that the dehydration process begins at approximately 97°C and continues up to 212°C. iaea.org The DTG curve reveals several peaks within this range, indicating a complex, multi-step removal of water molecules. Although some studies suggest three distinct steps, further analysis with mass spectrometry indicates that as many as five separate steps may be involved in the complete dehydration of the compound. iaea.org

The initial weight loss corresponds to the release of weakly bound water molecules, followed by the removal of more strongly coordinated water molecules at higher temperatures.

Denitration Processes and Formation of Intermediate Species

Following dehydration, or in some cases overlapping with the final stages of water removal, the denitration process begins. This involves the decomposition of the nitrate groups. Research indicates that the evolution of nitrogen oxides starts at approximately 132°C, signifying that denitration commences before dehydration is fully complete. iaea.org

As the temperature increases, the anhydrous thorium nitrate decomposes, leading to the formation of various intermediate species. One notable intermediate is a basic thorium nitrate, such as ThO(NO₃)₂, which has been observed to form at around 140°C. rawdatalibrary.net The decomposition proceeds through a series of thorium oxy-nitrate compounds as the nitrate groups are progressively removed. The DTG and EGA-MS data show distinct peaks corresponding to these denitration events, with significant activity noted at temperatures around 166°C, 203°C, and 333°C, indicating a stepwise release of nitrogen oxides. iaea.org

Final Product Identification (Thorium Dioxide)

Upon further heating to higher temperatures, the intermediate oxy-nitrate species completely decompose. The final, thermally stable product of this decomposition process is thorium dioxide (ThO₂). researchgate.net X-ray diffraction (XRD) analysis of the residue confirms the formation of crystalline ThO₂. Studies have shown that the final product is often in the form of nanocrystalline thoria, which may then agglomerate into a microcrystalline phase at elevated temperatures. researchgate.net

Below is a summary of the major decomposition stages observed through TGA/DTG analysis.

| Decomposition Stage | Approximate Temperature Range (°C) | Key Processes Occurring |

| Stage I | 97 - 212 | Multi-step dehydration (loss of 5 H₂O) |

| Stage II | 132 - ~400 | Denitration, formation of intermediate oxy-nitrates (e.g., ThO(NO₃)₂) |

| Stage III | > 400 | Final decomposition of intermediates to form the final product |

Evolved Gas Analysis–Mass Spectrometry (EGA-MS) for Volatile Products

To fully understand the decomposition pathway, it is essential to identify the volatile products released at each stage. Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS) is an ideal technique for this purpose. In this setup, the gases evolved from the sample during heating in the TGA are transferred directly to a mass spectrometer for real-time analysis.

For thorium nitrate pentahydrate, EGA-MS studies have successfully identified the gaseous species and their evolution profiles as a function of temperature. iaea.orgresearchgate.net

Water (H₂O): The evolution of water, identified by its characteristic mass-to-charge ratio (m/z) of 18, is the primary event in the low-temperature region (below ~212°C), confirming the dehydration stages. iaea.org

Nitrogen Oxides (NOx): As the temperature increases into the denitration region, several nitrogen-containing species are detected. The most prominently identified species is nitric oxide (NO) with an m/z of 30. iaea.org Other species, such as nitrogen dioxide (NO₂) (m/z = 46) and its dimer dinitrogen tetroxide (N₂O₄) (m/z = 92), are also expected products of nitrate decomposition.

Oxygen (O₂): The mass spectrum also shows the evolution of molecular oxygen (m/z = 32), which is a common byproduct of the decomposition of nitrate salts. iaea.org

The EGA-MS data provides a clear correlation between the mass loss events observed in the TGA curve and the specific chemical species being released, allowing for a detailed mapping of the reaction mechanism.

| Evolved Gas | Mass-to-Charge Ratio (m/z) | Temperature Range of Evolution (°C) | Corresponding Process |

| Water Vapor | 18 | 97 - 212 | Dehydration |

| Nitric Oxide | 30 | Starts at 132 (with peaks at 166, 203, 333) | Denitration |

| Oxygen | 32 | Concurrent with denitration | Denitration |

Reaction Kinetics of Thermal Decomposition

Understanding the kinetics of the decomposition is crucial for controlling the process and for designing reactors for the production of thorium dioxide. Non-isothermal kinetic analysis, using data from TGA experiments performed at different heating rates, allows for the determination of key kinetic parameters, such as the activation energy (Eₐ) and the pre-exponential factor (A).

Determination of Activation Energies and Pre-exponential Factors

The activation energy represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor is related to the frequency of collisions of the reacting molecules. These parameters are typically calculated by applying model-free isoconversional methods (like Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to the TGA data.

Studies on the temperature-programmed decomposition of this compound have successfully determined the activation energies and pre-exponential factors for the various gas release stages. researchgate.net These kinetic parameters are essential for modeling the decomposition behavior and predicting reaction rates under different thermal conditions. The complexity of the overlapping dehydration and denitration steps often requires the deconvolution of TGA/DTG data to accurately determine the kinetic parameters for each individual reaction step. The activation energy is observed to vary for the different stages of decomposition, reflecting the different chemical bonds being broken during dehydration and the subsequent breakdown of the nitrate groups.

Mechanistic Interpretation of Decomposition Pathways

The thermal decomposition of this compound is a complex, multi-stage process involving sequential dehydration and denitration steps, leading to the formation of various intermediate compounds before yielding the final product, thorium dioxide. The mechanistic pathways of this decomposition have been elucidated through various analytical techniques, including thermogravimetric analysis (TGA), evolved gas analysis-mass spectrometry (EGA-MS), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS). researchgate.net

The decomposition process can be broadly categorized into several key stages:

Dehydration: The initial phase of decomposition involves the loss of water of hydration. This process occurs in discrete, sequential steps. researchgate.netiaea.org Studies have shown that the dehydration of this compound begins at approximately 97°C and continues up to 212°C. iaea.org While thermogravimetric analysis suggests three distinct steps in water loss, mass spectrometry data of the evolved water vapor indicate the possibility of even more overlapping steps. iaea.org

Denitration and Hydrolysis: A crucial aspect of the mechanism is that the denitration process begins before dehydration is complete. iaea.org The evolution of nitric oxide has been observed to start at 132°C. iaea.org This overlap suggests a complex interplay between the loss of water and nitrate groups. The process is characterized by the formation of basic nitrates as intermediate species due to hydrolysis. wikipedia.org For instance, at 140°C, the formation of a basic nitrate, ThO(NO3)2, has been reported. wikipedia.org Further heating leads to continued, stepwise denitration. researchgate.net Mass spectrometry has identified sharp peaks for nitric oxide evolution at temperatures of 166°C, 203°C, and 333°C, indicating distinct denitration events. iaea.org

Formation of Intermediate Phases: As the decomposition progresses, a series of intermediate thorium compounds are formed. Analysis of the residues at different stages reveals a systematic change in the chemical environment around the thorium atom, although it maintains its Th4+ oxidation state throughout the process. researchgate.net X-ray diffraction studies have identified the formation of nanocrystalline thoria as an intermediate product. researchgate.net The oxygen-to-thorium (O/Th) ratios of these intermediates also vary as the decomposition advances. researchgate.net

Final Product Formation: The ultimate solid product of the thermal decomposition of this compound is thorium dioxide (ThO2). researchgate.netwikipedia.org The initially formed nanocrystalline thoria undergoes agglomeration at higher temperatures, transforming into a more stable, microcrystalline phase. researchgate.net

The entire decomposition pathway can be summarized by the progressive loss of water and nitrate groups, leading to the formation of intermediate oxynitrates and hydroxynitrates, and culminating in the formation of the stable oxide, ThO2.

Research Findings on Decomposition Stages

Detailed studies combining thermogravimetric analysis with evolved gas analysis have provided specific temperature ranges for the key decomposition events.

| Temperature Range (°C) | Event | Evolved Species |

| 97 - 212 | Dehydration | H₂O |

| 132 - 333+ | Denitration | NO, O₂, N₂ |

Data compiled from multiple sources indicating the overlapping nature of the processes. iaea.org

Kinetic Parameters of Gas Evolution

The activation energies for the release of different gaseous species have been calculated from the fractional extent of decomposition, providing insight into the kinetics of the various reaction stages.

| Evolved Gas | Activation Energy (kJ/mol) | Pre-exponential Factor |

| H₂O | Varies per stage | Not specified |

| NO | Varies per stage | Not specified |

Activation energies and pre-exponential factors were determined for various gas release stages from the fractional extent of decomposition plots. researchgate.net

Research Applications in Advanced Materials Science and Nuclear Technologies

Role in the Thorium-Based Nuclear Fuel Cycle Research

Research into the thorium fuel cycle has identified thorium nitrate (B79036) pentahydrate as a fundamental starting material for the production of nuclear fuel. The thorium fuel cycle offers several potential advantages over the traditional uranium-plutonium cycle, including greater abundance of thorium, superior fuel properties, and the generation of less long-lived radioactive waste.

Thorium nitrate pentahydrate is the primary precursor for producing thorium dioxide (ThO₂), a ceramic material with excellent properties for use as a nuclear fuel. wikipedia.org When heated, this compound decomposes to form thorium dioxide. wikipedia.org This process, known as thermal decomposition or calcination, allows for the creation of high-purity ThO₂ powders. These powders can then be processed into ceramic fuel pellets for use in nuclear reactors. nih.gov

The properties of the resulting thorium dioxide, such as particle size and density, can be controlled by the conditions of the precipitation and calcination processes, which is a key area of research. researchgate.net ThO₂ is noted for its high melting point, high thermal conductivity, and chemical stability, which are desirable characteristics for nuclear fuel performance and safety. wikipedia.org

Table 1: Thermal Decomposition of this compound

| Starting Material | Process | Intermediate Product (at 140 °C) | Final Product (strong heating) |

| This compound | Thermal Decomposition | Basic thorium nitrate [ThO(NO₃)₂] | Thorium dioxide (ThO₂) |

This table illustrates the conversion of this compound to thorium dioxide through heating.

The development of advanced nuclear reactor designs is a major focus of research to enhance safety, efficiency, and sustainability. Thorium-based fuels, derived from precursors like this compound, are being investigated for use in several advanced reactor concepts. ceramic-glazes.com These include:

Advanced Heavy Water Reactors (AHWRs): These reactors are designed to utilize thorium-based fuel to a large extent. researchgate.net

Molten Salt Reactors (MSRs): In some MSR designs, thorium is dissolved in a molten salt carrier, which serves as both the fuel and the coolant. researchgate.net

High-Temperature Gas-Cooled Reactors (HTGRs): Thorium can be used in the form of TRISO (TRi-structural ISOtropic) fuel particles in HTGRs, which offer high thermal efficiency and safety features. researchgate.net

Accelerator-Driven Sub-critical Systems (ADSs): These systems can use thorium as a fuel to transmute long-lived nuclear waste into shorter-lived isotopes. researchgate.net

Research in this area focuses on fuel performance, reactor physics, and fuel cycle simulations to optimize the use of thorium in these advanced systems.

One of the significant potential benefits of the thorium fuel cycle is the reduction of long-lived radioactive waste compared to the uranium-plutonium fuel cycle. ceramic-glazes.com The irradiation of thorium in a reactor produces Uranium-233 as the primary fissile material. The thorium fuel cycle inherently produces smaller quantities of minor actinides (such as neptunium, americium, and curium), which are major contributors to the long-term radiotoxicity of spent nuclear fuel. This characteristic could simplify the geological disposal of nuclear waste and reduce the long-term environmental burden. Research continues to quantify the extent of this waste reduction and to develop optimized fuel cycles to maximize this benefit.

Catalytic Applications and Research

Beyond its role in nuclear technologies, this compound is also a subject of research in the field of catalysis, primarily as a precursor to catalytically active materials.

This compound serves as a starting material for the synthesis of thorium-based catalysts, most notably thorium dioxide (ThO₂). researchgate.netamericanelements.com The nitrate can be converted into the oxide through thermal decomposition, and the resulting ThO₂ possesses catalytic properties that are being explored for various chemical transformations. The properties of the final catalyst can be influenced by the preparation method, including the conditions under which the thorium nitrate precursor is converted. researchgate.net Research has also explored the creation of mixed-metal catalysts, where thorium nitrate is combined with other metal nitrates to produce complex catalytic materials. google.com

Thorium nitrate itself, as well as catalysts derived from it, have shown potential in organic synthesis. ceramic-glazes.com It can function as a Lewis acid catalyst in certain reactions. One area of application that has been noted is in Friedel-Crafts reactions, which are important carbon-carbon bond-forming reactions in organic chemistry. ceramic-glazes.com Specifically, its use in Friedel-Crafts acylation and alkylation has been reported, where it facilitates the addition of acyl or alkyl groups to aromatic rings. ceramic-glazes.com The catalytic activity in these reactions is attributed to the ability of the thorium ion to act as an electron pair acceptor, thereby activating the reactants.

This compound as a Catalyst Precursor

Development of Thorium-Based Catalysts (e.g., ThO₂ Photocatalysis)

This compound is a key starting material for the synthesis of thorium-based catalysts, most notably thorium dioxide (ThO₂). ThO₂ nanoparticles, derived from the thermolysis of this compound, have demonstrated potential in catalytic applications. atlantis-press.comresearchgate.net The synthesis process allows for the control of particle size, which is a critical factor in catalytic activity. atlantis-press.com

One area of investigation is the photocatalytic capability of ThO₂. Research has shown that thorium dioxide exhibits photocatalytic activity in the degradation of organic dyes, such as methylene (B1212753) blue. In one study, ThO₂ prepared from a macromolecular precursor involving thorium nitrate demonstrated a degradation of approximately 66% of methylene blue within 300 minutes. researchgate.net This suggests its potential as a photocatalyst for environmental remediation.

The synthesis of these catalytically active ThO₂ nanoparticles from this compound can be achieved through various methods, including solvothermal treatment and direct heating in air. atlantis-press.com Both methods have been shown to produce ultrafine ThO₂ nanoparticles. atlantis-press.com

Table 1: Synthesis Methods for ThO₂ Nanoparticles from this compound

| Synthesis Method | Conditions | Resultant Particle Size | Reference |

|---|---|---|---|

| Solvothermal Treatment | Toluene (B28343) at 180 °C for 24 h | 2-4 nm | atlantis-press.com |

| Direct Heating in Air | 200 °C for 5 h | 2-4 nm | atlantis-press.com |

Mechanistic Studies of Thorium-Mediated Catalytic Reactions

Understanding the mechanisms of thorium-mediated catalytic reactions is essential for the development of more efficient catalysts. While direct mechanistic studies on catalysts derived specifically from this compound are not extensively detailed in the available literature, the broader field of organoactinide catalysis provides insights. Thorium, as a catalytic driver, has been the subject of numerous studies, particularly with metallocene complexes. thoriumenergyalliance.com

The catalytic activity of thorium compounds is often attributed to the unique electronic and geometric properties of the thorium atom. thoriumenergyalliance.com For instance, in the hydrogenation of 1-hexene (B165129) to hexane, modifications to the ligand structure around the thorium atom were found to increase the catalytic activity by a factor of 1000. thoriumenergyalliance.com Organoactinide complexes have also shown excellent catalytic activity in the intermolecular hydroamination of terminal alkynes. thoriumenergyalliance.com The principles from these studies on organothorium catalysts can inform the understanding of reactions catalyzed by materials like ThO₂ derived from this compound.

Advanced Material Synthesis Beyond Nuclear Fuels

The applications of this compound extend beyond the nuclear fuel cycle into the synthesis of a variety of advanced materials with unique optical and structural properties.

Luminescent Materials and Scintillation Detector Research

Thorium nitrate has historically been used in the production of luminescent materials. ceramic-glazes.com More recent research has focused on the synthesis of thorium-based metal-organic frameworks (MOFs) that exhibit ligand-based luminescence. nih.govnih.govresearchgate.net In one study, three new thorium-based MOFs were synthesized using a thorium salt, and all exhibited blue luminescence under ultraviolet light. nih.govnih.govresearchgate.net These materials demonstrated high thermal stability, withstanding temperatures above 500 °C. nih.govresearchgate.net

The luminescent properties of thorium-containing materials are also relevant to scintillation detector research. ceramic-glazes.com Scintillation detectors are used to detect ionizing radiation by converting it into light pulses. ceramic-glazes.com While specific research on scintillators derived directly from this compound is limited, the general use of thorium compounds in this field highlights a potential application for materials synthesized from this precursor.

Nanotechnology Applications (e.g., ThO₂ Nanoflowers)

This compound is a versatile precursor for the synthesis of thorium dioxide nanomaterials with various morphologies. atlantis-press.comresearchgate.net Researchers have developed methods for the size-tunable synthesis of monodispersed ThO₂ nanoparticles through a hydrothermal process followed by calcination, using this compound as the starting material. researchgate.net By controlling the synthesis conditions, it is possible to produce uniform spherical precursor nanoparticles with diameters ranging from 38 to 274 nm. researchgate.net

While the term "nanoflowers" is not explicitly used in the reviewed literature, the ability to control the morphology of ThO₂ nanomaterials opens the door to creating complex nanostructures. The synthesis of ThO₂ nanoparticles with high surface areas is particularly relevant for applications in adsorption and catalysis. researchgate.net The thermolysis of this compound offers a straightforward and economical route for the large-scale production of these multifunctional ThO₂ nanoparticles. atlantis-press.com

Development of Thorium-Containing Composites and Hybrid Materials

Thorium nitrate is utilized in the development of advanced composite and hybrid materials. One example is the creation of composite membranes for the recovery of thorium from aqueous solutions. In a study, composite membranes containing 4′-Aminobenzo-15-crown-5 ether and sulfonated poly–etherether–ketone were used for the nanofiltration of thorium nitrate solutions. mdpi.com These membranes demonstrated high retention of thorium ions, ranging from 84.9% to 98.4%, depending on the concentration and pH of the solution. mdpi.com This research highlights the potential for creating specialized materials for selective separation and recovery of thorium, which is relevant for both environmental and resource management applications.

Environmental Geochemistry and Remediation Research

Geochemical Behavior of Thorium(IV) in Aqueous Environments

The geochemical behavior of Thorium(IV) (Th(IV)) in aqueous environments is complex and of significant interest, particularly in the context of nuclear waste disposal and environmental contamination. nih.gov Thorium, being approximately three times more abundant than uranium, has garnered attention for its potential in thorium-based mixed-oxide fuels. nih.gov However, its release into the environment from activities such as mining and rare-earth extraction poses potential risks. tandfonline.comresearchgate.net The mobility and fate of thorium in natural waters are largely governed by its hydrolysis, tendency to form polymers, and the generation of colloids. researchgate.netenergy.gov

In aqueous solutions, the tetravalent thorium ion (Th⁴⁺) exhibits a strong propensity for hydrolysis, a reaction in which water molecules split, and the resulting hydroxide (B78521) ions (OH⁻) bind to the thorium cation. rsc.orgresearchgate.net This process is highly dependent on the pH of the water. As the pH increases, hydrolysis becomes more pronounced, leading to the formation of various mononuclear and polynuclear hydroxo complexes. rsc.orgresearchgate.net

The hydrolysis of Th(IV) can be represented by the general reaction:

mTh⁴⁺ + nH₂O ⇌ Thₘ(OH)ₙ⁽⁴ᵐ⁻ⁿ⁾⁺ + nH⁺

Studies have identified several key polynuclear species that form as a result of these hydrolysis reactions, including Th₂(OH)₂⁶⁺, Th₄(OH)₈⁸⁺, and Th₆(OH)₁₅⁹⁺. rsc.orgresearchgate.net The formation of these polymeric species is a crucial aspect of thorium's aqueous chemistry, as it precedes the formation of larger colloids and eventual precipitation. researchgate.netiaea.org The stability of these complexes is influenced by temperature, with hydrolysis constants increasing significantly as temperature rises. rsc.org For instance, the hydrolysis constants for the formation of Th₂(OH)₂⁶⁺, Th₄(OH)₈⁸⁺, and Th₆(OH)₁₅⁹⁺ increase by orders of magnitude as the temperature is raised from 283 K to 358 K. rsc.org This enhancement is primarily attributed to the increased ionization of water at higher temperatures. rsc.org

The following table summarizes the hydrolysis reactions and their corresponding enthalpy changes at 298 K:

| Hydrolysis Reaction (n,m) | ΔH (kJ mol⁻¹) |

| (2,2) | 118 ± 4 |

| (8,4) | 236 ± 7 |

| (15,6) | 554 ± 4 |

This table presents the endothermic nature of three primary hydrolysis reactions of Thorium(IV) at 298 K, indicating that the formation of these polynuclear species is favored at higher temperatures. Data sourced from a study on the hydrolysis of Th(IV) at variable temperatures. rsc.org

The polymerization process involves the linking of these hydrolyzed thorium species through olation (bridging by hydroxide groups) and oxolation (bridging by oxygen atoms). iaea.org This leads to the formation of larger, often colloidal, structures that can significantly influence the transport of thorium in the environment. energy.gov